Dimethyl (2-oxononyl)phosphonate
Description
Historical Context and Evolution of Organophosphonate Chemistry
The journey into organophosphorus chemistry began in the early 19th century. One of the first organophosphorus compounds, triethyl phosphate (B84403), was synthesized in 1848 by Franz Voegeli. organic-chemistry.orgacs.org This was followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later identified as a cholinesterase inhibitor. nih.gov A significant milestone in the formation of the crucial carbon-phosphorus (C-P) bond, which defines phosphonates, was achieved in 1898 by Michaelis, who studied the reactions of trialkyl phosphites with alkyl halides to produce dialkyl phosphonates. nih.gov
The 20th century witnessed a rapid expansion of organophosphorus chemistry, driven in part by the discovery of their biological activities. In the 1930s, Gerhard Schrader's work led to the development of numerous organophosphate compounds as highly effective insecticides. acs.org This era also saw the development of organophosphorus compounds for other applications, including as nerve agents and flame retardants. nih.govacs.org While organophosphates (containing a P-O-C linkage) were initially more prominent, the development of synthetic methods for creating the more stable C-P bond of phosphonates opened up new avenues for research and application.
Significance of Phosphonate (B1237965) Derivatives in Modern Organic Synthesis
Phosphonate derivatives, particularly β-ketophosphonates like Dimethyl (2-oxononyl)phosphonate, are valuable intermediates in modern organic synthesis. Their utility stems from the unique reactivity of the phosphonate group.
One of the most important applications of β-ketophosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction provides a highly stereoselective method for the synthesis of α,β-unsaturated carbonyl compounds, which are important building blocks for a wide range of more complex molecules. acs.org The HWE reaction is a cornerstone of modern olefination chemistry.
Beyond the HWE reaction, phosphonate derivatives have found applications in diverse areas:
Medicinal Chemistry: The phosphonate group can act as a stable bioisostere for the phosphate group, leading to the development of phosphonate-containing drugs. rsc.org For instance, bisphosphonates are a major class of drugs used to treat osteoporosis. rsc.org
Materials Science: Organophosphonates are used as flame retardants and metal chelating agents. acs.orgrsc.org
Agrochemicals: The herbicide glyphosate (B1671968) is a well-known example of a commercially significant phosphonate. rsc.org
The synthesis of phosphonate derivatives has also evolved significantly. Traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions are still widely used. More recently, new methods have been developed, including transition metal-catalyzed cross-coupling reactions and aerobic phosphorylation of enol acetates, which offer milder reaction conditions and broader substrate scope. nih.gov
Scope and Research Trajectory of this compound Studies
Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, based on the well-established chemistry of β-ketophosphonates, its research trajectory can be inferred.
Synthesis: The synthesis of this compound would likely follow established procedures for the preparation of β-ketophosphonates. A common method involves the acylation of the lithiated salt of dimethyl methylphosphonate (B1257008) with an appropriate acylating agent, such as methyl nonanoate. prepchem.comprepchem.com A general, non-cryogenic procedure for this type of condensation has been developed, which is amenable to large-scale preparations. organic-chemistry.orgacs.org Another potential route is the aerobic copper(II)-mediated phosphorylation of a corresponding enol acetate (B1210297). nih.gov
Potential Applications: The primary research interest in this compound would likely be as a precursor in the Horner-Wadsworth-Emmons reaction to synthesize various (E)-α,β-unsaturated ketones. These products could be valuable intermediates in the synthesis of natural products or other biologically active molecules. For example, β-ketophosphonates have been utilized as key intermediates in the synthesis of prostaglandin (B15479496) analogues. rsc.orgnih.govresearchgate.netrsc.org
Given the long alkyl chain (nonanoyl group), research could also explore its potential use in the synthesis of long-chain fatty acid analogues or other lipid-like molecules. The phosphonate moiety could be introduced to mimic natural phosphates or to act as a handle for further chemical modification.
While specific studies are yet to emerge, the foundational knowledge of β-ketophosphonate chemistry provides a clear roadmap for the potential synthesis and application of this compound in academic and industrial research.
Compound Data
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 37497-25-9 |
| Molecular Formula | C₁₁H₂₃O₄P |
| Molecular Weight | 250.27 g/mol |
| Boiling Point | 330.2°C at 760 mmHg |
| Density | 1.025 g/cm³ |
| Refractive Index | 1.432 |
| Flash Point | 167.2°C |
Data sourced from publicly available chemical databases. chemnet.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethoxyphosphorylnonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKPYXSQWWZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543968 | |
| Record name | Dimethyl (2-oxononyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-25-9 | |
| Record name | Dimethyl (2-oxononyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Dimethyl 2 Oxononyl Phosphonate
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized organic chemical reaction for the synthesis of alkenes from aldehydes or ketones. wikipedia.org This reaction employs a stabilized phosphonate (B1237965) carbanion, which reacts with a carbonyl compound to predominantly form (E)-alkenes. wikipedia.orgnrochemistry.com The phosphonate carbanion's stability, enhanced by an electron-withdrawing group (EWG) at the α-position, makes it more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgthieme-connect.com A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt as a byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgchem-station.com
The subject of this article, Dimethyl (2-oxononyl)phosphonate, is a β-ketophosphonate. The ketone group at the C2 position acts as the requisite electron-withdrawing group, stabilizing the carbanion formed during the reaction. The mechanism of the HWE reaction involving such a phosphonate proceeds through several key steps. nrochemistry.com
Deprotonation to Phosphonate Carbanion
The initial step of the Horner-Wadsworth-Emmons reaction is the deprotonation of the phosphonate at the carbon adjacent to both the phosphoryl and the electron-withdrawing group. wikipedia.org In the case of this compound, the acidic proton is on the carbon between the ketone and the phosphonate group. This deprotonation is accomplished using a base, such as sodium hydride (NaH) or various alkoxides, to generate a resonance-stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org The presence of the 2-oxo group significantly increases the acidity of this proton, facilitating the formation of the carbanion. thieme-connect.com This stabilized carbanion is a potent nucleophile, poised to react with an electrophilic carbonyl compound. wikipedia.org
Oxaphosphetane Intermediate Formation and Decomposition
Following the nucleophilic addition, the oxygen anion of the β-hydroxyphosphonate intermediate attacks the electrophilic phosphorus atom. nrochemistry.com This intramolecular cyclization forms a transient, four-membered ring intermediate known as an oxaphosphetane. nrochemistry.comorganic-chemistry.org Computational studies have indicated that the formation of this oxaphosphetane is the rate-determining step in the mechanistic pathway. nrochemistry.com
This cyclic intermediate is unstable and rapidly decomposes in a syn-elimination process. harvard.edu The decomposition involves the simultaneous cleavage of the phosphorus-carbon and carbon-oxygen bonds, driven by the formation of a very stable phosphorus-oxygen double bond in the dialkyl phosphate (B84403) byproduct. thieme-connect.com This concerted collapse of the oxaphosphetane yields the final alkene product. wikipedia.org
Chain Extension Reactions of β-Ketophosphonates
β-Ketophosphonates, such as this compound, are versatile substrates in organic synthesis, capable of undergoing various transformations. One significant class of reactions is chain extension, which involves the addition of a methylene (B1212753) group (–CH₂–) to the carbon skeleton. This process is particularly valuable for synthesizing γ-keto phosphonates from their β-keto precursors. The reaction is often mediated by organozinc carbenoids, which facilitate the homologation process. researchgate.net These methods provide an attractive alternative to more traditional multi-step syntheses for accessing γ-keto phosphonates and related structures. researchgate.netorganic-chemistry.org
The reaction of β-ketophosphonates with zinc carbenoids is a key method for achieving chain extension. unh.edu The Simmons-Smith reaction, a well-established method for cyclopropanation of alkenes, provides the foundation for this transformation. wikipedia.orgnih.govtcichemicals.comresearchgate.net In the Furukawa modification, diethylzinc (Et₂Zn) is used with diiodomethane (CH₂I₂) to generate the active carbenoid species, which enhances reactivity. wikipedia.orgnih.govtcichemicals.com
When applied to β-ketophosphonates, the Furukawa-modified Simmons-Smith reagent does not lead to cyclopropanation of the keto group. Instead, it facilitates a chain extension or homologation reaction. The process is believed to involve the formation of an intermediate zinc enolate from the β-dicarbonyl substrate. organic-chemistry.org This enolate then reacts with the zinc carbenoid. A subsequent rearrangement leads to the insertion of a methylene group between the carbonyl and the phosphonate moieties, yielding a γ-keto phosphonate. researchgate.net
This reaction is compatible with a range of functional groups within the β-ketophosphonate substrate. Studies have shown that the presence of α-alkyl substituents and Lewis basic functionalities are tolerated. researchgate.net However, the reaction's chemoselectivity can be a challenge when other reactive sites, such as olefins, are present in the substrate. In such cases, the desired chain extension competes with the classic cyclopropanation of the double bond. researchgate.net
Table 1: Substrate Scope in Zinc Carbenoid-Mediated Chain Extension This table is representative of the types of substrates used in chain extension reactions of β-dicarbonyl compounds, as specific yield data for this compound was not available in the provided search results.
| Substrate Type | Reagent System | Product Type | Selectivity |
|---|---|---|---|
| β-Keto Ester | Et₂Zn, CH₂I₂ | γ-Keto Ester | High |
| β-Keto Amide | Et₂Zn, CH₂I₂ | γ-Keto Amide | High |
| β-Keto Phosphonate | Et₂Zn, CH₂I₂ | γ-Keto Phosphonate | Moderate to High |
Understanding the precise mechanism of the chain extension reaction has been the focus of spectroscopic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying transient intermediates in a reaction pathway. For the zinc-mediated chain extension of β-ketophosphonates, NMR studies have been employed to probe the reaction mechanism, particularly with the closely related compound, dimethyl (2-oxopropyl)phosphonate. unh.edu
These investigations aim to observe key intermediates, such as the initial zinc enolate formed after the deprotonation of the β-ketophosphonate by the organozinc reagent. nih.gov The formation of ethane gas, observed in NMR studies of related systems, supports the role of the ethyl group from diethylzinc in the initial deprotonation step. nih.gov Subsequent steps, including the attack of the carbenoid and the rearrangement to the final γ-keto phosphonate, can be inferred from changes in the NMR spectra over the course of the reaction. ³¹P NMR spectroscopy is particularly useful for tracking the transformation of the phosphonate group and its electronic environment throughout the reaction sequence. mdpi.comresearchgate.net
Cyclization and Heterocycle Formation Reactions
Beyond chain extension, phosphonates like this compound can serve as precursors for the synthesis of various heterocyclic compounds. The phosphonate group can be incorporated into the final ring system or act as a functional handle to facilitate cyclization.
The direct incorporation of the phosphonate moiety into a heterocyclic ring is a valuable strategy for creating novel molecules with potential biological activity. chim.it While specific examples involving this compound are not detailed in the provided results, general methods for the synthesis of phosphorylated heterocycles often involve the reaction of a phosphorus-containing building block with a suitable partner to construct the ring. For instance, methods like the Pudovik or Kabachnik-Fields reactions can be adapted to create α-amino or α-hydroxy phosphonates which can then be further cyclized. chim.it Another approach involves the phosphonylation of pre-existing heterocyclic systems, for example, through lithiation followed by reaction with a phosphorus electrophile like diethyl chlorophosphite. mdpi.com
β-Ketophosphonates and their derivatives can be transformed into nitrogen-containing heterocycles. For example, a 3-phosphonoalkylcyclohexenone, a structure related to the enone form of a β-ketophosphonate, can be converted into its oxime. This oxime derivative can then undergo rearrangements, such as the Neber rearrangement, to introduce a nitrogen atom and form an aminophosphonate, which is a precursor to nitrogen heterocycles. researchgate.net These transformations highlight the utility of the ketophosphonate framework in constructing complex, nitrogen-containing ring systems. researchgate.net
Other Key Reaction Pathways
While the primary focus is on chain extension and cyclization, the functional groups within this compound allow for other potential transformations. The carbonyl group can undergo reactions typical of ketones, such as reduction, reductive amination, or addition of various nucleophiles. The phosphonate group itself can be hydrolyzed to the corresponding phosphonic acid, a moiety known for its unique binding properties in biological systems. chim.it Furthermore, the α-protons adjacent to both the carbonyl and phosphonate groups are acidic and can be removed to generate an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, expanding the synthetic utility of this compound.
Oxidation Reactions to Phosphonic Acid Derivatives
The oxidation of β-ketophosphonates such as this compound can theoretically proceed through several pathways, with the Baeyer-Villiger oxidation being a prominent possibility for the oxidation of the ketone functionality. This reaction typically involves the use of peroxy acids (like m-CPBA) or hydrogen peroxide and a Lewis acid to convert ketones into esters. wikipedia.orgpw.liveorganicchemistrytutor.comorganic-chemistry.org
The mechanism of the Baeyer-Villiger oxidation commences with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgpw.live Subsequently, the peroxy acid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The reaction's key step is the concerted migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide group, leading to the formation of an ester and a carboxylic acid. wikipedia.orgpw.live
In the case of this compound, the migratory aptitude of the heptyl group versus the (dimethoxyphosphoryl)methyl group would determine the regiochemical outcome of the reaction. organic-chemistry.org Generally, the group that is more capable of stabilizing a positive charge exhibits a higher tendency to migrate. The migratory preference typically follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org The stereochemistry of any chiral center adjacent to the carbonyl group is retained during the oxidation process. organicchemistrytutor.com
Another potential oxidative pathway could involve the cleavage of the carbon-phosphorus (C-P) bond, which is a known transformation in various organophosphorus compounds. nih.govnih.gov Such cleavage can be facilitated by enzymatic or chemical methods, often requiring the presence of an adjacent functional group that can activate the C-P bond for hydrolysis. nih.gov
Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation organic-chemistry.org
| Migrating Group | Relative Migratory Aptitude |
| Tertiary alkyl | Highest |
| Cyclohexyl | High |
| Secondary alkyl | Moderate |
| Phenyl | Moderate |
| Primary alkyl | Low |
| Methyl | Lowest |
Nucleophilic Substitution at the Carbonyl Carbon
Nucleophilic attack at the carbonyl carbon of this compound is a fundamental reaction pathway. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. byjus.comorganic-chemistry.orgwikipedia.org The general mechanism involves the addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
The fate of this tetrahedral intermediate depends on the nature of the nucleophile and the reaction conditions. Two primary outcomes are possible:
Nucleophilic Addition: If the attacking nucleophile is a strong, non-leaving group, such as a Grignard reagent or an organolithium compound, the reaction will likely result in the formation of a tertiary alcohol after an acidic workup. byjus.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comleah4sci.com The reaction with a Grignard reagent, for instance, would involve the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. byjus.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comleah4sci.com
Nucleophilic Acyl Substitution: If the tetrahedral intermediate can collapse by expelling a leaving group, a nucleophilic acyl substitution reaction occurs. masterorganicchemistry.comyoutube.comchadsprep.com In the context of this compound, this would necessitate the cleavage of either the carbon-carbon bond to the heptyl group or the carbon-phosphorus bond. The C-P bond in β-ketophosphonates can be cleaved under certain hydrolytic conditions, suggesting that the phosphonate moiety could potentially act as a leaving group. nih.govnih.gov The hydrolysis of β-keto esters to β-keto acids, followed by decarboxylation, is a well-known reaction that proceeds through nucleophilic attack at the ester carbonyl. youtube.comaklectures.com A similar hydrolytic cleavage of the phosphonate ester could be envisioned.
The reaction of this compound with a nucleophile can be summarized by the following general mechanism:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.
Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.
Protonation (for addition) or Elimination (for substitution): The intermediate can be protonated to yield an alcohol (addition product) or can eliminate a leaving group to regenerate a carbonyl-like functionality (substitution product).
Table 2: Potential Outcomes of Nucleophilic Attack on this compound
| Nucleophile | Potential Product Type | Plausible Mechanism |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Nucleophilic Addition byjus.comleah4sci.com |
| Hydride (e.g., NaBH₄) | Secondary Alcohol | Nucleophilic Addition |
| Water/Acid or Base | Carboxylic Acid + Phosphonic Acid | Nucleophilic Acyl Substitution (via Hydrolysis and C-P bond cleavage) nih.govnih.gov |
Computational and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
The synthesis of α-ketophosphonates like Dimethyl (2-oxononyl)phosphonate can typically be achieved through several established synthetic routes. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of these reaction mechanisms. rsc.orgijcce.ac.ir Such calculations provide insights into transition state geometries, activation energies, and thermodynamic stability of reactants, intermediates, and products, which are often difficult to determine experimentally.
Two plausible synthetic pathways for this compound are the Michaelis-Arbuzov reaction and the acylation of a phosphonate (B1237965) carbanion, often described as a "phosphono-Claisen condensation". stackexchange.com
Michaelis-Arbuzov Reaction: This reaction would involve the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an α-haloketone, in this case, a 2-halo-nonan-2-one. stackexchange.com Quantum chemical studies on analogous Michaelis-Arbuzov reactions have been used to model the SN2 transition state and to understand the factors influencing reaction rates. rsc.org
Acylation of Phosphonate Anions: An alternative route involves the deprotonation of a simpler alkylphosphonate, like dimethyl methylphosphonate (B1257008), followed by acylation with an ester, such as a methyl octanoate (B1194180) derivative. stackexchange.com This Claisen-like condensation is a common method for forming β-keto phosphonates. stackexchange.com DFT calculations can be employed to model the energetics of the deprotonation step and the subsequent nucleophilic attack on the ester carbonyl, elucidating the reaction's feasibility and potential side reactions. ijcce.ac.ir
Detailed theoretical investigations can reveal that certain synthetic pathways may be kinetically or thermodynamically unfavorable. For instance, studies on related phosphonates have shown that side reactions can be orders of magnitude faster than the desired reaction, a challenge that can be predicted and potentially circumvented through computational analysis. rsc.org By calculating the energy profile of the entire reaction coordinate, researchers can identify the rate-determining step and optimize reaction conditions such as solvent, temperature, and catalyst choice to favor the formation of this compound.
Table 1: Typical Parameters for Quantum Chemical Calculations in Reaction Mechanism Studies
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Method | The theoretical model used to approximate the Schrödinger equation. | Density Functional Theory (DFT) is common for its balance of accuracy and computational cost. ijcce.ac.ir |
| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97X-D are frequently used hybrid or long-range corrected functionals. ijcce.ac.ir |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | Pople-style (e.g., 6-31G*, 6-311++G(d,p)) or Dunning-style (e.g., cc-pVDZ) basis sets are standard. ijcce.ac.irdtic.mil |
| Solvent Model | A method to simulate the effects of a solvent on the reaction. | Polarizable Continuum Models (PCM) or SMD (Solvation Model based on Density) are often applied. ijcce.ac.ir |
| Calculation Type | The specific property being calculated. | Geometry Optimization, Frequency Analysis (to confirm minima and transition states), and Transition State Search (e.g., Berny algorithm). dtic.mil |
Molecular Modeling and Docking Studies for Biological Interactions
α-Ketophosphonates and their derivatives, particularly α-hydroxy phosphonates, are recognized for their diverse biological activities, often acting as enzyme inhibitors. acs.org They are considered analogues of α-keto acids and α-amino acids, allowing them to interact with the active sites of various enzymes. acs.org Molecular modeling and docking studies are indispensable computational techniques for exploring these potential interactions for this compound.
The process begins with building a three-dimensional model of this compound. This model is then computationally "docked" into the binding site of a target protein. Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol). researchgate.net
Potential biological targets for this compound could include:
Proteases: Many protease inhibitors incorporate a reactive carbonyl group. The ketone in this compound could potentially interact with catalytic residues (e.g., serine, cysteine) in the active site of proteases.
Kinases: These enzymes are crucial in cell signaling, and inhibitors often bind in the ATP-binding pocket.
Metabolic Enzymes: As analogues of natural metabolites, phosphonates can interfere with metabolic pathways. acs.org
Docking studies can predict the preferred binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and protein residues. For example, the phosphonate group (P=O) is an excellent hydrogen bond acceptor, while the nonyl chain can form extensive hydrophobic interactions within a suitable binding pocket. chemscene.com These predictions can guide the synthesis of more potent and selective inhibitors. researchgate.net
Table 2: Illustrative Docking Study Results for this compound with a Hypothetical Protease This table presents hypothetical data for illustrative purposes, based on typical outcomes of docking studies.
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy | -7.5 kcal/mol | Indicates a favorable, spontaneous binding interaction. |
| Key Hydrogen Bonds | P=O with Serine-195 backbone NH; C=O with Glycine-193 backbone NH | The phosphonate and keto groups are crucial for anchoring the molecule in the active site. |
| Key Hydrophobic Interactions | Nonyl chain with Leucine-99, Valine-213, Tryptophan-215 | The long alkyl chain fits into a hydrophobic pocket, contributing significantly to binding affinity. |
| Predicted Inhibition Constant (Ki) | 5.2 µM | Suggests moderate potency as an inhibitor. |
Structure-Reactivity Relationships and Predictive Modeling
The key structural features of this compound are:
The Dimethyl Phosphonate Group: This group is strongly electron-withdrawing and contains a polar phosphonyl (P=O) moiety, which can act as a hydrogen bond acceptor. chemscene.com
The α-Ketone Group: The carbonyl group further enhances the electrophilicity of the adjacent carbon atoms and provides another site for hydrogen bonding. chemscene.com
The Nonyl Alkyl Chain: This long, non-polar chain confers significant lipophilicity to the molecule, which influences its solubility and ability to cross biological membranes.
Predictive models use these structural features to calculate various physicochemical properties. For instance, the calculated LogP (a measure of lipophilicity) for this compound is 3.4019, indicating poor water solubility and a preference for non-polar environments. chemscene.com The Topological Polar Surface Area (TPSA), a descriptor related to a molecule's ability to permeate cell membranes, is 52.6 Ų, suggesting moderate cell permeability. chemscene.com
These properties directly influence reactivity. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, such as in reduction reactions to form the corresponding α-hydroxy phosphonate. acs.org The acidity of the α-protons (on the carbon between the carbonyl and phosphonate groups) is increased by the electron-withdrawing nature of both adjacent functional groups, facilitating enolate formation. This reactivity is central to reactions like the Horner-Wadsworth-Emmons reaction. stackexchange.com
Table 3: Structure-Reactivity and Property Relationships for this compound
| Structural Feature | Calculated Descriptor/Property | Predicted Influence on Reactivity/Behavior |
|---|---|---|
| Nonyl Alkyl Chain | High LogP (3.4019) chemscene.com | Low aqueous solubility; strong hydrophobic interactions; likely partitioning into lipid membranes. |
| Phosphonate Group (P=O) | TPSA contribution; Hydrogen Bond Acceptor (4 total) chemscene.com | Mediates interactions with polar residues in enzyme active sites; influences solubility in polar organic solvents. |
| α-Ketone Group | Electrophilic carbon center; Hydrogen Bond Acceptor chemscene.com | Site for nucleophilic attack (e.g., reduction, addition reactions); contributes to polar surface area. |
| Combined Keto-Phosphonate Moiety | Acidity of α-protons | Facilitates enolization and carbanion formation for C-C bond-forming reactions. |
| Rotatable Bonds | 10 chemscene.com | High conformational flexibility, allowing it to adapt its shape to fit into various binding sites. |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic analysis provides fundamental insights into the chemical structure of Dimethyl (2-oxononyl)phosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework and the phosphorus environment within the molecule.
¹H NMR: The proton NMR spectrum of a typical dialkyl (2-oxoalkyl)phosphonate exhibits characteristic signals. For a closely related compound, Diethyl (2-oxododecyl)phosphonate, the methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom appear as a doublet around 3.06 ppm, with a coupling constant (J-coupling) to the phosphorus atom of approximately 22.8 Hz. rsc.org The protons of the methoxy (B1213986) groups directly attached to the phosphorus atom in this compound would be expected to produce a doublet in the range of 3.7-3.8 ppm due to coupling with the phosphorus atom. The methylene protons of the nonyl chain will present as a series of multiplets, with the terminal methyl group appearing as a triplet around 0.86 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For Diethyl (2-oxododecyl)phosphonate, the carbonyl carbon (C=O) shows a doublet at approximately 202.1 ppm, with a J-coupling to the phosphorus atom of about 6.2 Hz. rsc.org The methylene carbon adjacent to the phosphorus atom is also a doublet, appearing around 42.1 ppm with a large coupling constant of approximately 127.9 Hz. rsc.org The carbons of the methoxy groups would be expected to appear as doublets around 53 ppm. The carbons of the long alkyl chain will produce a series of signals in the upfield region of the spectrum. rsc.org
³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphonates. For diethyl β-ketophosphonates, the ³¹P signal typically appears in the range of +19 to +22 ppm. rsc.org For this compound, a single resonance in this region would confirm the presence of the phosphonate (B1237965) group.
Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of a β-ketophosphonate is characterized by several strong absorption bands. A prominent feature is the sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which for saturated ketones typically appears around 1715 cm⁻¹. orgchemboulder.com Another key absorption is the P=O stretching vibration, which is expected to be a strong band in the region of 1250-1260 cm⁻¹. Additionally, the P-O-C stretching vibrations will give rise to strong absorptions around 1030-1050 cm⁻¹.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. Under electron impact (EI) ionization, ketones often undergo α-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com For this compound, this would likely result in the loss of the heptyl radical (C₇H₁₅•) or the phosphonomethyl radical (•CH₂P(O)(OCH₃)₂). The resulting fragments would be detected by the mass spectrometer, providing clues to the structure. Fast atom bombardment (FAB) and electrospray ionization (ESI) are softer ionization techniques that can often provide a strong signal for the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. nih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Absorption |
| ¹H NMR | -CH₂(C=O)- | ~ 3.1 ppm (d, J ≈ 23 Hz) |
| -OCH₃ | ~ 3.8 ppm (d, J ≈ 11 Hz) | |
| -CH₂- (alkyl chain) | ~ 1.2-1.6 ppm (m) | |
| -CH₃ (terminal) | ~ 0.9 ppm (t) | |
| ¹³C NMR | C=O | ~ 202 ppm (d, J ≈ 6 Hz) |
| -CH₂P | ~ 42 ppm (d, J ≈ 128 Hz) | |
| -OCH₃ | ~ 53 ppm (d, J ≈ 6 Hz) | |
| Alkyl Chain Carbons | ~ 14-32 ppm | |
| ³¹P NMR | P=O | ~ +20 ppm |
| IR | C=O Stretch | ~ 1715 cm⁻¹ |
| P=O Stretch | ~ 1260 cm⁻¹ | |
| P-O-C Stretch | ~ 1040 cm⁻¹ | |
| Mass Spec (ESI) | [M+H]⁺ | m/z 251.14 |
Note: Data is predicted based on values for analogous compounds and general spectroscopic principles.
Chromatographic Methods (GC, HPLC)
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the polarity of the phosphonate group, direct analysis of this compound by GC can be challenging. Derivatization is often employed to increase volatility and improve chromatographic peak shape. d-nb.info A common approach is benzylation of the acidic P-OH group if present, though for the ester, silylation might be considered. d-nb.info When coupled with a mass spectrometer (GC-MS), this method allows for both separation and definitive identification of the compound and any related impurities. The analysis of long-chain fatty acids by GC-MS is a well-established technique and provides a methodological basis for developing a robust GC method for this long-chain ketophosphonate. nih.govnih.gov A flame photometric detector (FPD) operating in phosphorus mode can also be used for selective and sensitive detection of phosphorus-containing compounds. d-nb.info
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of less volatile and more polar compounds like this compound.
Reversed-Phase HPLC: This is the most common mode of HPLC. For phosphonates, a C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for better peak shape. sielc.com For long-chain compounds like this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate retention and separation from other components. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (HPLC-MS). Ion-pair chromatography, using a reagent like tetrabutylammonium (B224687) bromide, can also be employed to enhance the retention of anionic phosphonate species on a reversed-phase column. nih.gov
Table 2: Illustrative Chromatographic Conditions
| Method | Column | Mobile Phase | Detector |
| GC-MS | Capillary column (e.g., 5% Phenyl-methylpolysiloxane) | Helium | Mass Spectrometer |
| RP-HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | ESI-MS or ELSD |
Note: These are representative conditions and would require optimization for the specific analysis of this compound.
Environmental Fate and Degradation of Organophosphonates General Context
Abiotic Degradation Pathways
Abiotic degradation, which involves non-biological processes, plays a significant role in the initial breakdown of organophosphonates in the environment.
Hydrolysis is a primary chemical degradation pathway for many organophosphorus compounds in water. researchgate.net The rate of hydrolysis is highly dependent on the pH of the surrounding water. geoscienceworld.orgosti.gov For instance, the hydrolysis half-life of some organophosphate pesticides can increase from days to a year as the pH decreases and the temperature drops, suggesting a potential for long-term persistence in certain aquatic environments. geoscienceworld.orggeoscienceworld.org While organophosphonates are generally more stable in acidic conditions compared to organophosphates, they can undergo hydrolysis, especially at higher pH levels. osti.gov The degradation of dimethyl phosphonate (B1237965) (DMP), a related compound, is significantly faster at a pH of 7 (half-life of about 3 hours) and even more rapid at a pH of 9 (half-life < 0.3 hours) compared to a pH of 4 (half-life of about 470 hours). oecd.org This suggests that the ester linkages in compounds like dimethyl (2-oxononyl)phosphonate are susceptible to hydrolysis, breaking down into simpler, potentially more mobile substances.
Table 1: Hydrolysis Half-life of Dimethyl Phosphonate (DMP) at 23°C
| pH | Half-life |
| 4 | ~470 hours |
| 7 | ~3.1 hours |
| 9 | < 0.3 hours |
This data is for Dimethyl Phosphonate and is used as a proxy due to the lack of specific data for this compound. oecd.org
Sunlight can also contribute to the breakdown of organophosphonates through photodegradation. researchgate.net The effectiveness of this process can be influenced by the presence of other substances in the environment. For example, the presence of iron can enhance the photodegradation of some phosphonates. nih.gov Studies on various phosphonates have shown that they undergo conversion under UV light, with half-lives ranging from minutes to hours in laboratory settings. nih.gov However, it is important to note that natural sunlight is significantly weaker than laboratory UV sources, implying that environmental degradation times would be longer. nih.gov Photocatalytic degradation using materials like titanium dioxide (TiO2) has also been shown to be effective in breaking down organophosphorus compounds, including pesticides like dimethoate (B1670662) and glyphosate (B1671968). rsc.orgmdpi.comresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals that attack the organophosphonate molecule.
Biodegradation by Microorganisms
Microorganisms are key players in the ultimate breakdown of organophosphonates in the environment. ulster.ac.uknih.gov A variety of bacteria have been identified that can utilize organophosphonates as a source of phosphorus, especially in phosphate-limited conditions. ulster.ac.ukresearchgate.netnih.gov These microbes possess specialized enzymes, such as C-P lyase, that can cleave the resilient carbon-phosphorus bond. nih.gov The efficiency of biodegradation can be significantly higher than abiotic degradation pathways under favorable conditions. geoscienceworld.org For example, under laboratory conditions, the biodegradation of some organophosphate pesticides is about an order of magnitude faster than chemical hydrolysis. geoscienceworld.orgresearchgate.net
Several bacterial genera, including Achromobacter, Ochrobactrum, Enterobacter, and Streptococcus, have been shown to degrade various organophosphonates. nih.govnih.gov The rate of degradation can be influenced by factors such as the microbial species present, their catalytic activities, and environmental parameters like temperature and pH. researchgate.net The initial step in the microbial degradation of many organophosphorus compounds is often catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase. nih.govoup.com
Adsorption and Mobility in Soil and Sediment
The movement of organophosphonates through the environment is heavily influenced by their interaction with soil and sediment particles. geoscienceworld.org Adsorption, the process by which these compounds bind to soil surfaces, can reduce their mobility and bioavailability for degradation. geoscienceworld.org The extent of adsorption depends on the specific chemical properties of the organophosphonate and the characteristics of the soil, such as its organic matter content and clay composition. researchgate.net
Desorption studies have shown that some organophosphorus compounds can be weakly adsorbed and easily released back into the water phase, while others bind more strongly to soil particles. researchgate.net This hysteresis between adsorption and desorption can lead to the long-term persistence of these compounds in the soil, making them a potential source of contamination for groundwater and surface water over extended periods. geoscienceworld.orgepa.gov The relatively low log Kow value of dimethyl phosphonate (-1.2) suggests a low potential for bioaccumulation, indicating it is more likely to remain in the water or soil solution rather than accumulating in fatty tissues of organisms. oecd.org
Future Research Directions
Development of Novel Catalytic Systems for Phosphonate (B1237965) Transformations
The synthesis and functionalization of phosphonates are heavily reliant on catalytic processes. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance efficiency, selectivity, and substrate scope. A significant area of development involves the use of advanced metal-based catalysts. While traditional palladium catalysts, such as tetrakis(triphenylphosphine)palladium, have been employed in cross-coupling reactions like the Hirao reaction to form C-P bonds rsc.org, the field is moving towards more robust and versatile systems. This includes catalysts based on palladium(II) acetate (B1210297) and copper, which are effective for various C-P bond formations organic-chemistry.orgscispace.com. Nickel-catalyzed electrochemical cross-coupling reactions are also emerging as a powerful tool, allowing for the formation of aryl phosphonates at room temperature using inexpensive carbon electrodes organic-chemistry.org.
Beyond these, research is exploring the utility of metal-organic frameworks (MOFs), ionic liquids, and deep eutectic solvents (DES) as both catalysts and reaction media for phosphonate synthesis rsc.org. Nanomaterials are also gaining traction, with metal oxides like nano ZnO and nano CaO demonstrating high efficiency as catalysts for the synthesis of α-aminophosphonates rsc.org. Furthermore, metal phosphonates themselves are being investigated as catalytic materials, with systems based on gold, zirconium, and rhodium showing promise in reactions such as chemoselective reductions and hydrogenations scispace.com. The development of chiral catalysts, including bifunctional organocatalysts and palladium complexes with specific ligands like pyridine (B92270)–hydrazone, is crucial for asymmetric synthesis, enabling the production of enantiomerically enriched phosphonates for pharmaceutical applications mdpi.comrsc.org.
Integration of Green Chemistry Principles in Dimethyl (2-oxononyl)phosphonate Synthesis
The chemical industry is under increasing pressure to adopt more sustainable practices, a trend that is strongly influencing the field of organophosphorus chemistry sciencedaily.combioengineer.orgbiofueldaily.com. Green chemistry principles are becoming central to the synthesis of phosphonates, aiming to minimize or eliminate hazardous substances and reduce environmental impact uef.firesearchgate.net.
Solvent-Free and Aqueous-Phase Reactions
A primary focus of green phosphonate chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of solvent-free reactions, often accelerated by ultrasound or microwave irradiation, which can lead to high yields of α-hydroxyphosphonates and other derivatives in significantly shorter reaction times rsc.orgmdpi.com. For instance, a catalyst-free reaction between an aldehyde or ketone and a trialkylphosphite under ultrasound can produce α-hydroxyphosphonates in high yields (84–94%) within minutes rsc.org. Similarly, conducting reactions in water represents a significant step towards greener processes. Aqueous-phase synthesis of α-hydroxyphosphonates has been successfully demonstrated, leveraging water as a safe, non-toxic, and inexpensive solvent rsc.orgmdpi.com. The use of polyethylene (B3416737) glycol (PEG) as a recyclable and benign reaction medium also offers a sustainable alternative to conventional solvents frontiersin.org.
Renewable Feedstocks and Waste Valorization
The long-term sustainability of chemical synthesis depends on the transition from petrochemical feedstocks to renewable resources. Future research will explore pathways to synthesize precursors for this compound from biomass rsc.orgresearchgate.net. Lignin, cellulose, terpenes, and oils derived from plants are rich sources of chemical building blocks that can be transformed into valuable intermediates rsc.org. For example, cashew nut shell liquid, a waste product of the cashew industry, contains phenolic compounds that can serve as a starting point for complex chemical syntheses rsc.org. Another critical aspect of sustainability is the management of phosphorus itself, which the EU has classified as a critical raw material due to supply risks biofueldaily.comuef.fi. Therefore, developing efficient methods for the recovery and recycling of phosphorus from waste streams will be a paramount research goal, ensuring the long-term viability of phosphonate chemistry sciencedaily.combiofueldaily.com.
Exploration of New Synthetic Applications and Target Molecules
This compound, as a functionalized β-ketophosphonate, is a versatile building block for organic synthesis. A significant future direction will be the exploration of its utility in the total synthesis of complex natural products and other biologically active molecules. For instance, novel β-keto phosphonate reagents have been successfully employed in the first total synthesis of the antimicrobial pyridine alkaloids, xestamines C, E, and H acs.org. This demonstrates the potential of these reagents to participate in both radical and ionic bond-forming reactions to construct intricate molecular architectures acs.org.
Furthermore, β-ketophosphonates are key intermediates in the synthesis of prostaglandin (B15479496) analogues, which have a wide range of physiological effects rsc.orgnih.gov. Research into new phosphonate reagents is aimed at creating analogues with improved stability and biological activity nih.gov. The phosphonate moiety is often used as a bioisostere of the carboxylate group in drug design, and derivatives such as α-aryl α-hydrazino phosphonates are valuable precursors for artificial peptides, herbicides, and antitumoral agents rsc.org. The development of combinatorial strategies using α-keto phosphonates could also accelerate the discovery of new drug candidates google.com.
Advanced Mechanistic Insights through in situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor phosphonate transformations in real-time mdpi.com. Techniques such as energy-dispersive X-ray diffraction (EDXRD), Raman spectroscopy, and X-ray absorption spectroscopy allow researchers to observe the formation of intermediates and different crystalline phases as they occur during a reaction mdpi.com. This provides invaluable information about reaction pathways that can be used to optimize conditions and catalyst design mdpi.com. For example, in situ studies have been used to investigate the hydrothermal synthesis of metal phosphonates, revealing the stages of self-assembly from building blocks into crystalline products mdpi.com. Complementary computational methods, such as ab initio molecular orbital theory, can be used to model potential energy surfaces and predict reaction kinetics, providing a theoretical framework to support experimental observations nih.gov. 31P NMR spectroscopy is another powerful tool for identifying transient phosphorus-containing intermediates in complex reaction mixtures nih.gov.
Design of Next-Generation Phosphonate Reagents with Enhanced Reactivity and Selectivity
To meet the growing demands of modern organic synthesis, there is a continuous need for new reagents with improved performance. A key area of future research will be the rational design of next-generation phosphonate reagents, like derivatives of this compound, that offer enhanced reactivity, selectivity, and handling properties. An example of this is the development of a "highly conjunctive" β-keto γ-xanthyl phosphonate, which can form multiple carbon-carbon bonds in a controlled manner acs.org. Another innovative approach is the creation of phosphonate precursors with built-in functionalities for specific applications, such as a "pseudo-grafted precursor" bearing a disilicate moiety designed for the efficient surface modification of silica (B1680970) researchgate.net.
In the biomedical field, the design of phosphonate prodrugs is a major focus. These are molecules that are chemically modified to improve properties like cell permeability and are designed to release the active phosphonate drug under specific physiological conditions nih.govfrontiersin.org. By modifying the structure of the phosphonate reagent, for example by introducing readily removable protecting groups, chemists can create more versatile building blocks that simplify multi-step synthetic sequences and provide access to a wider range of target molecules rsc.org. This design-led approach will be critical for unlocking the full potential of phosphonate chemistry in materials science, catalysis, and medicine.
Q & A
Q. What are the key safety considerations when handling Dimethyl (2-oxononyl)phosphonate in laboratory settings?
Answer:
- Risk Assessment : Conduct a hazard analysis before use, including evaluating flammability, reactivity, and toxicity. Reference guidelines like Prudent Practices in the Laboratory for hazard analysis frameworks .
- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- First-Aid Measures : If ingested, rinse mouth with water (do not induce vomiting) and seek immediate medical attention. For skin contact, wash thoroughly with water .
- Waste Disposal : Segregate waste and collaborate with certified agencies for safe disposal to prevent environmental contamination .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
- Reagent Selection : Use diazo-transfer agents (e.g., sulfonyl azides) for introducing the diazo group, as they are stable and simplify purification .
- Reaction Conditions : Optimize temperature and solvent polarity (e.g., acetonitrile) to enhance yield. Monitor reaction progress via TLC or NMR .
- Purification : Employ column chromatography to isolate the product from sulfonamide byproducts. Confirm purity using HPLC (>96%) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
Answer:
-
Variable Selection : Identify critical factors (e.g., temperature, reactant molar ratio, solvent type) using pre-experimental screening .
-
Design Matrix : Implement a 2<sup>k</sup> factorial design to study interactions between variables. For example:
Variable Low Level (-1) High Level (+1) Temperature 25°C 60°C Molar Ratio (A:B) 1:1 1:1.5 -
Data Analysis : Use ANOVA to determine statistically significant factors. For instance, temperature might account for 70% of yield variation, while solvent polarity explains 20% .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation of phosphonate derivatives?
Answer:
- Cross-Validation : Compare NMR (¹H, ¹³C, ³¹P) and IR data with computational predictions (e.g., DFT simulations) .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra.
- Crystallography : Resolve ambiguities via X-ray diffraction to validate bond angles and stereochemistry .
Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?
Answer:
- DFT Calculations : Simulate reaction pathways (e.g., hydrolysis or thermal decomposition) to identify transition states and activation energies .
- Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation behavior in polar/non-polar media .
- QSPR Models : Correlate molecular descriptors (e.g., logP, dipole moment) with experimental stability data to guide storage conditions (e.g., inert atmosphere) .
Q. What methodologies are used to assess the potential neurotoxic effects of this compound and its analogs in vitro?
Answer:
- Toxicological Screening : Conduct bacterial reverse mutation (Ames test) and mammalian micronucleus assays to evaluate genotoxicity .
- Structural Analogs : Compare neurotoxicity data with related phosphonates (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) to infer hazard potential .
- Dose-Response Studies : Establish LC50 values using neuronal cell lines (e.g., SH-SY5Y) and assess oxidative stress markers (e.g., ROS levels) .
Q. How can researchers integrate high-throughput screening and data management systems to study the reaction kinetics of this compound?
Answer:
- Automated Platforms : Use robotic liquid handlers to test multiple reaction conditions (e.g., pH, catalyst loading) in parallel .
- Data Repositories : Store kinetic data in cloud-based systems (e.g., NIST Chemistry WebBook) with metadata tags for easy retrieval .
- Machine Learning : Train models on historical kinetic data to predict optimal reaction times and byproduct formation .
Notes
- Data Sources : Prioritize peer-reviewed journals, institutional repositories (e.g., MIT), and authoritative databases (e.g., NIST). Avoid non-academic platforms like benchchem.com .
- Methodological Rigor : Validate findings through replicate experiments and cross-disciplinary collaboration (e.g., computational + experimental teams).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
